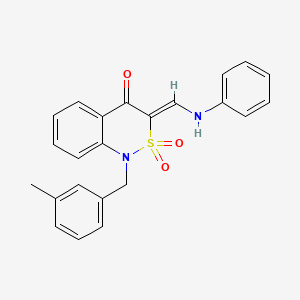
2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound featuring sulfonamide and pyridazinone moieties. Its structural complexity allows for interesting biological and chemical properties, which have piqued the interest of researchers across multiple disciplines, including synthetic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves the formation of the pyridazinone ring followed by sulfonylation and amidation reactions. The starting material, 2,4,5-trimethylbenzenesulfonyl chloride, undergoes reaction with 3-(6-oxopyridazin-1(6H)-yl)propylamine in the presence of a base such as triethylamine. This reaction is usually carried out under inert atmosphere conditions, typically using an anhydrous solvent like dichloromethane at low temperatures (0°C to room temperature).
Industrial Production Methods
Industrial synthesis may utilize continuous flow reactors to optimize the yield and purity of the compound. Process intensification strategies including microwave-assisted synthesis or supercritical fluids might be employed to improve reaction efficiency and reduce processing times. Quality control is typically maintained via high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
化学反应分析
Types of Reactions
2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: May be oxidized to form sulfone derivatives.
Reduction: Reduction reactions might target the sulfonamide group, potentially forming amine derivatives.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Friedel-Crafts alkylation or acylation, generally requiring a Lewis acid catalyst such as aluminum chloride.
Major Products
Reactions may yield sulfone derivatives through oxidation, amines through reduction, and various substituted aromatic derivatives through substitution reactions.
科学研究应用
Chemistry
Utilized as a precursor in the synthesis of more complex organic molecules.
Acts as a model compound to study the reactivity of sulfonamides and pyridazinones.
Biology
Potential use in the development of biologically active compounds, particularly those with antimicrobial or anticancer properties.
Medicine
Investigated as a potential lead compound in the design of drugs targeting specific enzymes or receptors.
Industry
Applications in the production of high-performance polymers and materials due to its unique structural properties.
作用机制
The mechanism of action of 2,4,5-trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is highly dependent on its functional context. In biological systems, it might interact with specific enzymes or receptors, inhibiting their activity or altering cellular signaling pathways. The sulfonamide group is known for its ability to mimic the structure of para-aminobenzoic acid, a trait leveraged in antimicrobial drug design. The pyridazinone moiety might contribute to binding specificity and affinity, enhancing its potential as a therapeutic agent.
相似化合物的比较
Similar Compounds
2,4,5-Trimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
2,4,5-Trimethyl-N-(4-(6-oxopyridazin-1(6H)-yl)butyl)benzenesulfonamide
Uniqueness
2,4,5-Trimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide stands out due to its specific alkyl chain length connecting the pyridazinone ring to the sulfonamide group. This particular structure can influence its solubility, reactivity, and biological activity, potentially offering distinct advantages over similar compounds in specific applications. The balance between hydrophobic and hydrophilic regions within its structure can lead to unique interactions with biological targets and chemical reagents.
Hope that helps light a spark in the science section of your brain! What else shall we dive into?
属性
IUPAC Name |
2,4,5-trimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12-10-14(3)15(11-13(12)2)23(21,22)18-8-5-9-19-16(20)6-4-7-17-19/h4,6-7,10-11,18H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVXJGRNDHKXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl 2-[4-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B2805776.png)


![6-[(3,5-Dimethylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2805780.png)
![4-({1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2805782.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2805784.png)
![3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805785.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2805787.png)
![Ethyl 6-chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B2805788.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2805790.png)


![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)
